molecular formula C5H9NO4 B12341462 2-Hydroxy-3-morpholinecarboxylic acid CAS No. 1246668-94-9

2-Hydroxy-3-morpholinecarboxylic acid

Cat. No.: B12341462
CAS No.: 1246668-94-9
M. Wt: 147.13 g/mol
InChI Key: GTGBGTSVNKUDSN-UHFFFAOYSA-N
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Description

2-Hydroxy-3-morpholinecarboxylic acid is an organic compound with the molecular formula C₅H₉NO₄. It is a derivative of morpholine, featuring both a hydroxyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-morpholinecarboxylic acid typically involves the reaction of morpholine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction of Morpholine with Glyoxylic Acid: Morpholine is reacted with glyoxylic acid in an aqueous medium.

    Formation of Intermediate: The reaction leads to the formation of an intermediate compound.

    Hydrolysis: The intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-morpholinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The compound can undergo substitution reactions where the hydroxyl or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

2-Hydroxy-3-morpholinecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-morpholinecarboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors in biological systems, influencing various biochemical pathways.

    Pathways Involved: It affects pathways related to oxidative stress, inflammation, and cellular metabolism.

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-3-morpholinecarboxylic acid is unique due to its morpholine ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

1246668-94-9

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

2-hydroxymorpholine-3-carboxylic acid

InChI

InChI=1S/C5H9NO4/c7-4(8)3-5(9)10-2-1-6-3/h3,5-6,9H,1-2H2,(H,7,8)

InChI Key

GTGBGTSVNKUDSN-UHFFFAOYSA-N

Canonical SMILES

C1COC(C(N1)C(=O)O)O

Origin of Product

United States

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